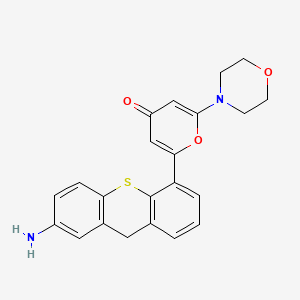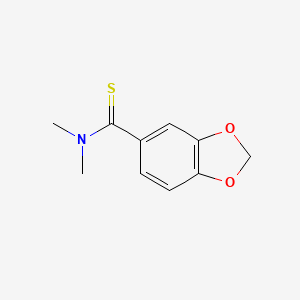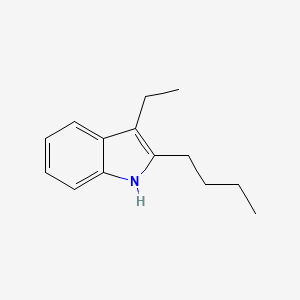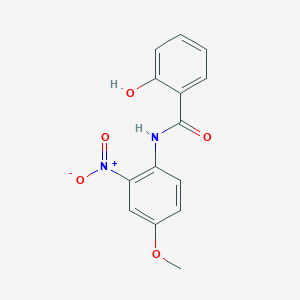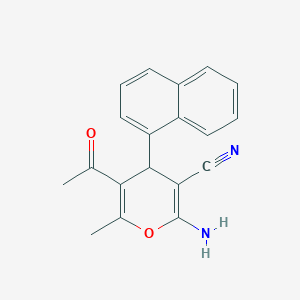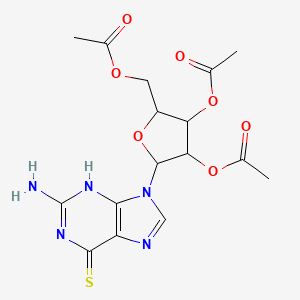![molecular formula C16H34OS2Sn B14147098 Tributyl[(propoxycarbonothioyl)sulfanyl]stannane CAS No. 89154-72-3](/img/structure/B14147098.png)
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane can be synthesized through the reaction of tributylstannane with propoxycarbonothioyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of organotin compounds often involves the reaction of tin tetrachloride with organolithium or Grignard reagents. For this compound, a similar approach can be employed, where tributylstannane is reacted with the appropriate thioester under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Oxidation: It can be oxidized to form tin oxides or other organotin oxides.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors like silanes or indium hydrides.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are typically employed.
Major Products
Reduction: The major products are typically the reduced organic compounds and tin hydrides.
Substitution: The products include substituted organotin compounds.
Oxidation: The products are organotin oxides or hydroxides.
Applications De Recherche Scientifique
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in radical reactions, particularly in the synthesis of complex organic molecules.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism of action of tributyl[(propoxycarbonothioyl)sulfanyl]stannane involves the formation of tin-centered radicals. These radicals can initiate a variety of reactions, including hydrogen atom transfer and radical cyclization. The molecular targets include organic substrates that can undergo radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Vinyl tributyltin: Used in Stille coupling reactions as a source of vinyl anion equivalents.
Tributylpropynylstannane: Employed in alkynylation reactions.
Uniqueness
Tributyl[(propoxycarbonothioyl)sulfanyl]stannane is unique due to its specific functional groups that allow for a broader range of chemical transformations compared to other organotin compounds. Its ability to participate in both radical and nucleophilic substitution reactions makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
89154-72-3 |
|---|---|
Formule moléculaire |
C16H34OS2Sn |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
O-propyl tributylstannylsulfanylmethanethioate |
InChI |
InChI=1S/C4H8OS2.3C4H9.Sn/c1-2-3-5-4(6)7;3*1-3-4-2;/h2-3H2,1H3,(H,6,7);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
JXVYGSKXDUVCCG-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)SC(=S)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)
![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
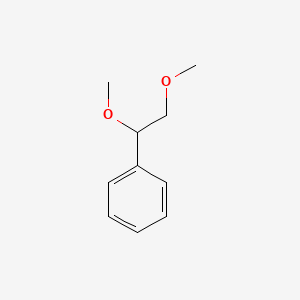
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
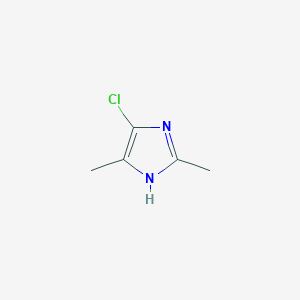
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
